molecular formula C17H12ClN3O2 B4751575 1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

Cat. No.: B4751575
M. Wt: 325.7 g/mol
InChI Key: IVBUUZLXKHJUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE is a complex organic compound belonging to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE typically involves multi-component reactions (MCRs) which are known for their efficiency and eco-friendliness. One common method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60°C . This method is advantageous due to its high yield, short reaction time, and mild reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of acetic acid as a reaction medium is beneficial as it eliminates the need for a catalyst, making the process more cost-effective and environmentally friendly . Additionally, microwave-assisted synthesis has been explored to further enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can be used to modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various substituents onto the quinazolinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone ring .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit a wide range of biological activities .

Mechanism of Action

The mechanism of action of 1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can modulate the activity of various neurotransmitter receptors, contributing to its potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE include:

Uniqueness

Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

1-(2-chlorobenzoyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-13-7-3-1-5-11(13)15(22)20-9-10-21-16(23)12-6-2-4-8-14(12)19-17(20)21/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBUUZLXKHJUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3C(=O)N21)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 2
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 3
Reactant of Route 3
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 4
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 5
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE
Reactant of Route 6
1-(2-CHLOROBENZOYL)-1H,2H,3H,5H-IMIDAZO[2,1-B]QUINAZOLIN-5-ONE

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